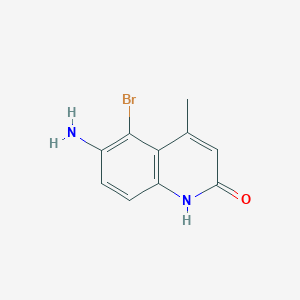![molecular formula C11H12ClN3O2 B11861063 tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat: ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyridine gehört. Diese Verbindungen zeichnen sich durch ein kondensiertes Ringsystem aus, das aus einem Pyrazolring und einem Pyridinring besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat umfasst typischerweise die Bildung des Pyrazolopyridin-Kerns, gefolgt von der Einführung der tert-Butyl- und Chlor-Substituenten. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Zum Beispiel kann die Reaktion von 3-Chlorpyridin-2-carbonsäure mit Hydrazinhydrat den Pyrazolring bilden, der dann weiter funktionalisiert wird .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung können optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren beinhalten häufig die Verwendung von fortschrittlichen Katalysatoren und kontrollierten Reaktionsbedingungen, um die Produktion im großen Maßstab zu erleichtern .
Chemische Reaktionsanalyse
Arten von Reaktionen: tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Der Chlor-Substituent kann unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrazolopyridine ergeben, während Oxidation und Reduktion zu verschiedenen Oxidationsstufen der Verbindung führen können .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung von vielfältigen chemischen Bibliotheken für die Wirkstoffforschung und -entwicklung .
Biologie und Medizin: Es kann bei der Entwicklung von Pharmazeutika eingesetzt werden, insbesondere als Inhibitoren spezifischer Enzyme oder Rezeptoren .
Industrie: In der Industrie kann diese Verbindung bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien eingesetzt werden. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-4-Brom-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
- 1-tert-Butyl-3-(4-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amin
Einzigartigkeit: tert-Butyl-3-Chlor-1H-pyrazolo[3,4-b]pyridin-1-carboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von tert-Butyl- als auch von Chlor-Gruppen einzigartig.
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
tert-butyl 3-chloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 |
InChI-Schlüssel |
NBBKJSRLSNNZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)







